Tert-butyl 4-(5-bromo-2,3-dihydro-1H-indol-1-YL)piperidine-1-carboxylate
CAS No.: 401565-86-4
Cat. No.: VC2271455
Molecular Formula: C18H25BrN2O2
Molecular Weight: 381.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 401565-86-4 |
|---|---|
| Molecular Formula | C18H25BrN2O2 |
| Molecular Weight | 381.3 g/mol |
| IUPAC Name | tert-butyl 4-(5-bromo-2,3-dihydroindol-1-yl)piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C18H25BrN2O2/c1-18(2,3)23-17(22)20-9-7-15(8-10-20)21-11-6-13-12-14(19)4-5-16(13)21/h4-5,12,15H,6-11H2,1-3H3 |
| Standard InChI Key | MGCVDSKPCGERMO-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)N2CCC3=C2C=CC(=C3)Br |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)N2CCC3=C2C=CC(=C3)Br |
Introduction
Structural Characteristics and Properties
The chemical structure of tert-butyl 4-(5-bromo-2,3-dihydro-1H-indol-1-yl)piperidine-1-carboxylate consists of three main structural components that contribute to its chemical identity and reactivity. The first component is a 5-bromoindoline moiety, which provides opportunities for further functionalization through the bromine atom. The second element is a piperidine ring connected to the nitrogen of the indoline, creating a unique spatial arrangement that can influence receptor binding in biological systems. The third component is the tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen, which can be selectively removed to enable further chemical modifications.
Table 1 below summarizes the key physical and chemical properties of this compound:
| Supplier | Location | Contact Information | Product Listing Size |
|---|---|---|---|
| Changzhou Kechem Bio-Scientific Co., LTD. | China | Tel: 0519-68985668, Email: sales@kechem.cn | 26028 products available |
| Matrix Scientific | United States | Tel: 803 788-9494, Email: sales@matrixscientific.com | 6632 products available |
| Debye Scientific Corporation | China | Tel: 00852-2521 1836 | 6891 products available |
| Insight Chemical Solutions Limited | Germany | Tel: +44(0)151 795 4193 | 235 products available |
The recommended storage condition for this compound is frozen , which helps to maintain its chemical integrity and prevent degradation over time. This storage requirement is typical for compounds containing reactive functional groups that might be susceptible to oxidation or other degradation pathways at room temperature.
Applications in Medicinal Chemistry and Drug Discovery
The structural features of tert-butyl 4-(5-bromo-2,3-dihydro-1H-indol-1-yl)piperidine-1-carboxylate make it particularly valuable in medicinal chemistry and drug discovery programs. Both the indoline and piperidine scaffolds are privileged structures in pharmaceutical research, appearing in numerous biologically active compounds and approved drugs.
The indoline scaffold is found in compounds with diverse pharmacological activities, including:
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Serotonin receptor modulators for treating depression and anxiety disorders
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Dopamine receptor ligands relevant to schizophrenia and Parkinson's disease
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Anti-inflammatory agents targeting various inflammatory pathways
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Antimicrobial compounds with activity against resistant pathogens
Similarly, the piperidine ring is a common structural motif in drugs targeting a wide range of therapeutic areas:
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Central nervous system disorders, including depression, anxiety, and pain
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Cardiovascular diseases, particularly as components of antihypertensive agents
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Respiratory conditions, including antihistamines and bronchodilators
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Gastrointestinal disorders, such as antiemetics and prokinetic agents
The presence of the bromine substituent at the 5-position of the indoline provides a valuable handle for further diversification through various coupling reactions. This synthetic versatility allows medicinal chemists to generate libraries of compounds with systematically varied substituents, facilitating structure-activity relationship (SAR) studies that are crucial for optimizing potency, selectivity, and pharmacokinetic properties.
Reaction Behavior and Chemical Transformations
Tert-butyl 4-(5-bromo-2,3-dihydro-1H-indol-1-yl)piperidine-1-carboxylate can undergo various chemical transformations that leverage its reactive functional groups. These transformations expand the utility of this compound as a versatile building block in organic synthesis and medicinal chemistry.
One of the most important reactions involving this compound is the functionalization of the bromine-substituted position through cross-coupling chemistry. Palladium-catalyzed reactions such as Suzuki-Miyaura coupling with boronic acids, Stille coupling with organostannanes, and Buchwald-Hartwig amination with amines can introduce carbon, nitrogen, and other heteroatom substituents at the 5-position of the indoline core.
The Boc-protecting group on the piperidine nitrogen can be selectively removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane or hydrogen chloride in dioxane. This deprotection reveals a secondary amine that can then participate in various reactions, including:
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Alkylation with alkyl halides to introduce additional substituents
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Acylation with acid chlorides or anhydrides to form amides
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Carbamoylation with isocyanates to form ureas
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Reductive amination with aldehydes or ketones to form tertiary amines
The indoline core itself can also be manipulated through oxidation to form the corresponding indole, which exhibits different electronic properties and potentially altered biological activities. Additionally, the saturated carbon atoms in the five-membered ring of the indoline can serve as sites for further functionalization through various C-H activation strategies.
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